Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec)
Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec)
Introduction
7-Methylisatin (7-methyl-1H-indole-2,3-dione) is a derivative of isatin (B1672199), a privileged scaffold in medicinal chemistry.[1][2] Isatin and its derivatives exhibit a wide range of biological activities, including potential anticancer, antimicrobial, and antiviral properties.[2] The methyl group at the 7-position influences the molecule's electronic properties and biological interactions, making it a compound of significant interest for researchers, scientists, and drug development professionals.[2] Accurate structural elucidation and characterization are paramount for its application in drug discovery and organic synthesis. This technical guide provides an in-depth overview of the spectroscopic characterization of 7-Methylisatin using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 7-Methylisatin. It is important to note that while Mass Spectrometry data is well-documented, specific experimental NMR and IR peak lists for 7-Methylisatin are not consistently available in publicly accessible literature. Therefore, the NMR and IR data presented are typical values based on the known structure and data from closely related isatin analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] For 7-Methylisatin, ¹H NMR provides information on the proton environments, while ¹³C NMR details the carbon skeleton.
Table 1: ¹H NMR Data for 7-Methylisatin (Typical Values)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~11.0 | s (broad) | 1H | N-H (Amide) | Chemical shift can be variable and the peak may be broad due to hydrogen bonding. |
| ~7.5 - 7.0 | m | 3H | Ar-H (H-4, H-5, H-6) | The aromatic protons typically appear as multiplets in the downfield region. |
| ~2.5 | s | 3H | -CH₃ (Methyl) | A characteristic singlet peak for the methyl group protons. |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Data for 7-Methylisatin (Typical Values)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~184 | C=O (C-2) | The two carbonyl carbons of the isatin core show distinct signals at the downfield end of the spectrum. Data for the analogous 1-methylisatin shows a peak at 183.5 ppm. |
| ~158 | C=O (C-3) | Data for the analogous 1-methylisatin shows a peak at 158.0 ppm. |
| ~151 | C-7a | Quaternary aromatic carbon. |
| ~138 - 110 | C-4 to C-7 | Aromatic carbons. The specific shifts are influenced by the methyl substituent. |
| ~118 | C-3a | Quaternary aromatic carbon. |
| ~18 | -CH₃ | Methyl carbon signal, typically found in the upfield region of the spectrum. |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Vibrational spectroscopy techniques like FT-IR are used to identify the functional groups present in a molecule. The spectrum for 7-Methylisatin is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its specific bonds.
Table 3: FT-IR Data for 7-Methylisatin (Typical Values)
| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |
| ~3200 | N-H Stretch | Medium | Characteristic of the amide N-H bond. Hydrogen bonding can cause this peak to be broad. For isatin derivatives, this is seen at ~3400-3200 cm⁻¹. |
| ~3100-3000 | Aromatic C-H Stretch | Medium | Typical region for sp² C-H stretching vibrations. |
| ~2950-2850 | Aliphatic C-H Stretch | Medium | Corresponds to the C-H bonds of the methyl group. |
| ~1740 | C=O Stretch (Ketone, C-3) | Strong | The two carbonyl groups give rise to strong, distinct absorption bands. |
| ~1720 | C=O Stretch (Amide, C-2) | Strong | The position of these bands is sensitive to the molecular environment. |
| ~1610, ~1470 | C=C Stretch (Aromatic Ring) | Medium | Characteristic skeletal vibrations of the benzene (B151609) ring. |
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The molecular weight of 7-Methylisatin is 161.16 g/mol .
Table 4: Mass Spectrometry Data for 7-Methylisatin
| m/z Value | Ion | Relative Abundance | Notes |
| 161 | [M]⁺˙ | High | Molecular ion peak, confirming the molecular weight of the compound. |
| 105 | [M - 2CO]⁺˙ | 100% (Base Peak) | A major fragment resulting from the loss of two carbonyl groups. |
| 104 | [M - 2CO - H]⁺ | High | A significant fragment, likely formed by the loss of a hydrogen radical from the m/z 105 fragment. |
Ionization Method: Electron Impact (EI)
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and high-quality spectroscopic data.
NMR Spectroscopy Protocol
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Sample Preparation :
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Accurately weigh approximately 5-10 mg of high-purity 7-Methylisatin.
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Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
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Instrumentation :
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Use a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
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¹H NMR Acquisition :
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Acquire a one-dimensional ¹H NMR spectrum.
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Set a typical spectral width from -2 to 12 ppm.
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Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
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¹³C NMR Acquisition :
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Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
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Set a typical spectral width from 0 to 200 ppm.
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A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
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Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
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FT-IR Spectroscopy Protocol (KBr Pellet Method)
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Sample Preparation :
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Gently grind a small amount (~1-2 mg) of 7-Methylisatin with an agate mortar and pestle.
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Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
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Thoroughly mix and grind the sample and KBr together to create a fine, homogeneous powder.
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Transfer the mixture to a pellet die and press it using a hydraulic press to form a thin, transparent pellet.
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Instrumentation :
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Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition :
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Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder.
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Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
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Data Analysis :
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The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
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Identify and label the characteristic absorption bands.
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Mass Spectrometry Protocol (Electron Impact)
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Sample Introduction :
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Introduce a small amount of the solid 7-Methylisatin sample into the mass spectrometer via a direct insertion probe or, if volatile enough, through a GC inlet.
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Ionization :
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The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Impact (EI) ionization, causes the molecule to lose an electron, forming a molecular ion (M⁺˙).
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Mass Analysis :
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The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection :
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An electron multiplier detector measures the abundance of each ion.
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The resulting mass spectrum is a plot of relative ion abundance versus m/z.
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Workflow Visualization
The logical flow of spectroscopic characterization, from sample acquisition to final data interpretation, is a critical aspect of the scientific process.
Caption: Workflow for the spectroscopic characterization of 7-Methylisatin.
